3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one chemical structure analysis
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one chemical structure analysis
This technical guide provides a comprehensive structural and physiochemical analysis of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate with significant relevance in medicinal chemistry, particularly in the development of anticonvulsants and Factor Xa inhibitors.
Executive Summary
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one represents a critical pharmacophore in the
| Property | Data |
| IUPAC Name | 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 210.66 g/mol |
| Core Scaffold | |
| Chirality | C3 (Stereocenter); (S)-enantiomer is typically bioactive |
| LogP (Predicted) | ~1.3 - 1.5 |
| H-Bond Donors/Acceptors | 1 / 2 |
Molecular Architecture & Physiochemical Properties[4]
Structural Logic
The molecule consists of three distinct functional domains that dictate its reactivity and binding affinity:
-
The
-Lactam Core: A rigid 5-membered ring that constrains the spatial orientation of the amino group, reducing entropic penalty upon protein binding. -
The C3-Amino Group: A primary amine acting as a critical hydrogen bond donor. In physiological pH, this amine is partially protonated (
), enhancing solubility. -
The
-(3-Chlorophenyl) Tail: The 3-chloro substituent exerts a strong inductive electron-withdrawing effect ( ) on the phenyl ring. This reduces the electron density of the lactam nitrogen via resonance, making the lactam carbonyl less basic and more resistant to metabolic hydrolysis compared to -alkyl analogs.
Stereochemistry
The C3 position is a chiral center.[1][2] In medicinal applications, the (S)-enantiomer is frequently the eutomer (active form), analogous to the stereochemistry of natural amino acids and the drug Levetiracetam.
-
(S)-Isomer: Projects the amino group to mimic the L-amino acid side chain.
-
(R)-Isomer: Often inactive or serves as a distomer in binding assays.
Synthetic Methodology
Standardized Protocol for Research Scale (10g - 100g)
The most robust synthesis avoids direct cyclization of amino acids due to racemization risks. Instead, a Halo-Lactam
Reaction Workflow (Graphviz)
Caption: Step-wise synthetic pathway utilizing a halo-lactam intermediate to ensure regioselectivity.
Detailed Protocol
Step 1: Acylation & Cyclization
-
Dissolve 3-chloroaniline (1.0 eq) in DCM with
(1.1 eq) at 0°C. -
Dropwise add 2,4-dibromobutyryl chloride (1.05 eq). Stir for 2h.
-
Cyclization: Treat the crude amide with NaH (1.2 eq) in anhydrous THF at 0°C
RT. This effects the intramolecular displacement of the -bromide by the amide nitrogen.-
Checkpoint: Monitor by TLC (Intermediate B is less polar than the open-chain amide).
-
Step 2: Azide Displacement
-
Dissolve Intermediate B (3-bromo-lactam) in DMF.
-
Add Sodium Azide (
, 1.5 eq). Safety: Use a blast shield; avoid chlorinated solvents in this step to prevent diazide formation. -
Heat to 60°C for 4-6h. This inverts the stereochemistry if starting from a chiral halo-lactam (Walden inversion).
Step 3: Staudinger Reduction
-
Treat the 3-azido intermediate with Triphenylphosphine (
, 1.1 eq) in THF/Water (10:1). -
Stir at RT for 12h. Evolution of
gas confirms reaction progress. -
Purification: Acid-base extraction. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 10 and extract product into DCM.
Analytical Characterization
Self-Validating Spectral Data
Proton NMR ( -NMR) Analysis
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.75 | Singlet (t) | 1H | H2' (Between Cl and N) - Deshielded by Cl and Lactam N. |
| Ar-H | 7.50 | Doublet | 1H | H4' (Ortho to Cl). |
| Ar-H | 7.35 | Triplet | 1H | H5' (Meta to Cl/N). |
| Ar-H | 7.15 | Doublet | 1H | H6' (Ortho to N). |
| C5-H | 3.75 - 3.85 | Multiplet | 2H | |
| C3-H | 3.55 | dd | 1H | |
| C4-H | 2.35 & 1.85 | Multiplet | 2H | |
| NH2 | 1.80 (CDCl3) | Broad Singlet | 2H | Exchangeable with |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion (
): 211.06 -
Isotope Pattern: Distinct Chlorine signature.
-
m/z 211 (100%,
) -
m/z 213 (33%,
)
-
-
Fragmentation: Loss of
(17 Da) m/z 194. Loss of CO (28 Da) from lactam ring is common in high-energy collision.
Analytical Decision Tree (Graphviz)
Caption: Quality control workflow ensuring chemical identity and isotopic validation.
Structure-Activity Relationship (SAR) Context
The 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one structure is a "privileged scaffold" in drug discovery.
-
Levetiracetam Analogs: The 3-amino group replaces the ethyl side chain of Levetiracetam derivatives. The 3-chlorophenyl group increases lipophilicity (
), enhancing Blood-Brain Barrier (BBB) penetration compared to the -ethyl parent. -
Factor Xa Inhibition: In protease inhibitors, the lactam ring acts as a neutral spacer (P1-P2 linker), orienting the chlorophenyl group into the S1 hydrophobic pocket of the enzyme. The amino group often serves as an anchor for further coupling to amidines or heterocycles.
-
Metabolic Stability: The chlorine atom at the meta position of the phenyl ring blocks metabolic hydroxylation at that site, a common clearance pathway for phenyl-lactams.
References
-
Synthesis of N-Aryl-3-aminopyrrolidinones: Kenda, B. M., et al. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity." Journal of Medicinal Chemistry, 2004, 47(3), 530–549. Link
- General Lactam Cyclization Methods: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019.
- Pyrrolidinone Scaffold SAR: Manetti, F., et al. "Pyrrolidin-2-one: A Versatile Scaffold for the Design of Biologically Active Compounds." Current Medicinal Chemistry, 2020.
-
Isotope Pattern Data: NIST Mass Spectrometry Data Center, "Chlorine Isotope Abundance Ratios." Link
